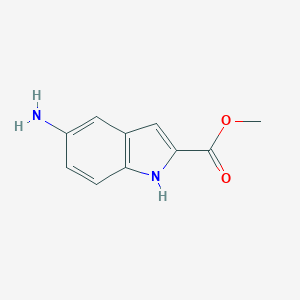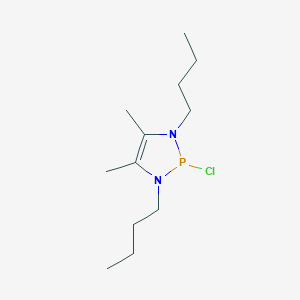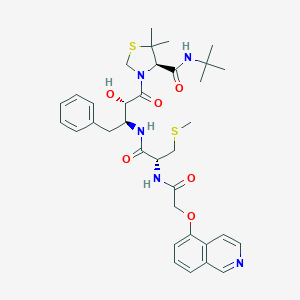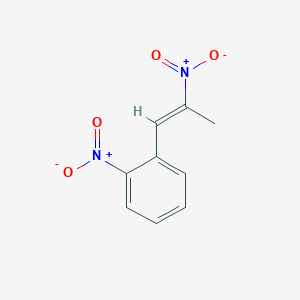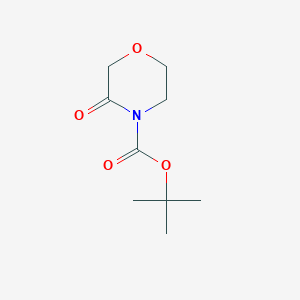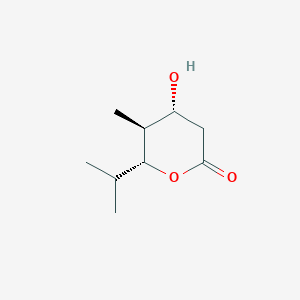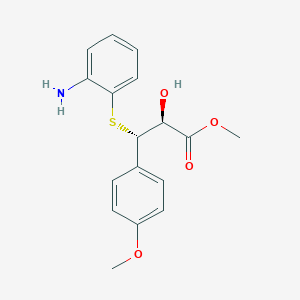
Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate, commonly referred to as Methylsulfonylmethane (MSM), is an organosulfur compound found naturally in plants, animals, and humans. It is a white, odorless, crystalline powder that is soluble in water and alcohol. MSM is a popular dietary supplement used to promote joint health and reduce inflammation. It has also been studied for its potential to treat a variety of medical conditions, including allergies, asthma, arthritis, and cancer.
Scientific Research Applications
Synthesis and Potential Applications
The molecule , due to its complex structure, has likely implications in various fields of scientific research, including the synthesis of potential therapeutic agents, studies on molecular interactions, and the development of novel compounds with specific biological activities. While the specific compound mentioned does not directly appear in the literature, related compounds provide insight into the broader context of research applications.
Antileukotrienic Agents Synthesis :The synthesis of related sulfanyl-containing compounds has been explored for their potential as antileukotrienic drugs, with specific interest in their antiplatelet activities. Such compounds are synthesized under specific conditions, highlighting the interest in sulfanyl-containing molecules for their biological activity (Jampílek et al., 2004).
Cyclization Reactions and Molecular Transformations :Research into cyclization reactions involving sulfanyl groups indicates the synthetic versatility of these compounds. For example, certain methyl sulfanyl benzoate derivatives undergo cyclization to form anilides, showcasing the chemical reactivity and potential for creating diverse molecular structures (Ukrainets et al., 2014).
Anti-Cancer Activity :The study of sulfanyl-containing ligands and their metal complexes, such as those with gold (III) and nickel (II), reveals promising anti-cancer properties. These complexes demonstrate cytotoxic effects against cancer cell lines, indicating the potential therapeutic applications of such molecules (Ghani & Alabdali, 2022).
Antibacterial Activity :The antibacterial activity of amino-heterocyclic compounds with sulfanyl groups highlights the antimicrobial potential of these molecules. Such studies underscore the relevance of sulfanyl-containing compounds in developing new antibacterial agents (Hu et al., 2006).
Advanced Synthesis for Drug Precursors :Research on the asymmetric reduction of keto esters with sulfanyl groups to produce chiral synthons for drug synthesis, such as diltiazem precursors, showcases the importance of these compounds in medicinal chemistry. This approach provides an eco-friendly and cost-effective route for synthesizing pharmaceutically relevant compounds (Chen et al., 2021).
properties
IUPAC Name |
methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-21-12-9-7-11(8-10-12)16(15(19)17(20)22-2)23-14-6-4-3-5-13(14)18/h3-10,15-16,19H,18H2,1-2H3/t15-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWGGMIUPWSNEV-CVEARBPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)OC)O)SC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]([C@H](C(=O)OC)O)SC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436070 |
Source


|
| Record name | methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate | |
CAS RN |
99109-07-6 |
Source


|
| Record name | methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)
![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
